molecular formula C12H10N2O2 B12913208 3-(2-Oxo-2-phenylethyl)pyrazin-2(1H)-one CAS No. 66479-75-2

3-(2-Oxo-2-phenylethyl)pyrazin-2(1H)-one

Cat. No.: B12913208
CAS No.: 66479-75-2
M. Wt: 214.22 g/mol
InChI Key: OKUVLFQXNYHSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Oxo-2-phenylethyl)pyrazin-2(1H)-one is an organic compound with a complex structure that includes a pyrazinone ring and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-phenylethyl)pyrazin-2(1H)-one typically involves the reaction of pyrazinone derivatives with phenylethyl ketones under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2-phenylethyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazinone derivatives, while reduction could produce various phenylethyl-substituted compounds.

Scientific Research Applications

3-(2-Oxo-2-phenylethyl)pyrazin-2(1H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2-phenylethyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Oxo-2-phenylethyl)pyrazin-2(1H)-one include other pyrazinone derivatives and phenylethyl-substituted molecules. These compounds may share similar chemical properties and reactivity but can differ in their specific applications and effects.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the pyrazinone ring with a phenylethyl group. This unique combination can result in distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

66479-75-2

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

3-phenacyl-1H-pyrazin-2-one

InChI

InChI=1S/C12H10N2O2/c15-11(9-4-2-1-3-5-9)8-10-12(16)14-7-6-13-10/h1-7H,8H2,(H,14,16)

InChI Key

OKUVLFQXNYHSGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=NC=CNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.